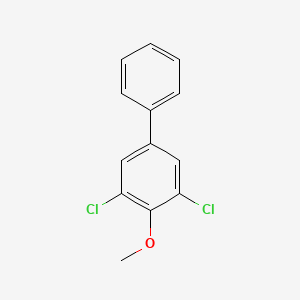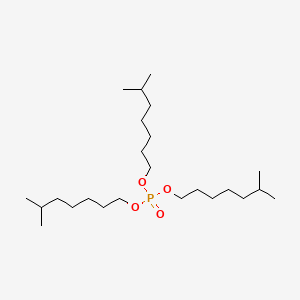
3,5-Dichloro-4-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-methoxybiphenyl: is an organic compound with the molecular formula C13H10Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as nitro or halogen groups .
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyls on living organisms. It serves as a model compound to understand the metabolism and toxicity of polychlorinated biphenyls (PCBs) .
Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry to develop new pharmaceuticals. Its structure can be modified to create compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxybiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Dichloro-4-hydroxybiphenyl
- 3,5-Dichloro-4-methylbiphenyl
- 3,5-Dichloro-4-ethoxybiphenyl
Comparison: Compared to its similar compounds, 3,5-Dichloro-4-methoxybiphenyl is unique due to the presence of the methoxy group at the 4 position. This functional group can influence the compound’s reactivity, solubility, and overall chemical behavior. For example, the methoxy group can donate electron density through resonance, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Properties
Molecular Formula |
C13H10Cl2O |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
1,3-dichloro-2-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-11(14)7-10(8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
YTYRZXVJMMBLGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)



![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
